molecular formula C14H21BN2O3 B1415840 1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one CAS No. 2103352-44-7

1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one

Cat. No.: B1415840
CAS No.: 2103352-44-7
M. Wt: 276.14 g/mol
InChI Key: KCGNJHSEPUSTLF-UHFFFAOYSA-N
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Description

1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H21BN2O3 and its molecular weight is 276.14 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one is an organic molecule that has gained attention for its potential biological activities. Its unique structure incorporates a pyridine ring and a dioxaborolane moiety, which may contribute to its interaction with biological targets. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula: C₁₂H₁₉BN₂O₂
  • Molecular Weight: 234.10 g/mol
  • CAS Number: 1005009-98-2

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets in cells. Recent studies indicate that compounds with similar structures can act as inhibitors of various enzymes and receptors involved in cancer progression and immune response modulation.

Biological Activity Overview

  • Antitumor Activity :
    • Compounds with related structures have shown promise in inhibiting tumor growth by targeting pathways involved in cell proliferation and survival. For instance, some derivatives have been reported to exhibit IC₅₀ values in the low nanomolar range against specific cancer cell lines .
  • Immunomodulatory Effects :
    • The compound may enhance immune responses by modulating T-cell activation markers. Studies have demonstrated that similar compounds can increase the expression of CD25 and HLA-DR on T-cells, suggesting a potential role in cancer immunotherapy .

Case Study 1: Inhibition of PD-L1

A study investigated the effects of related compounds on PD-L1 interactions. The results indicated that certain derivatives could completely dissociate PD-L1 complexes at concentrations as low as 5 nM, showcasing their potential as immunotherapeutic agents .

Case Study 2: Cytotoxicity Assessment

In vitro assays were conducted to evaluate the cytotoxic effects of the compound on various human cell lines. The findings suggested that while some derivatives exhibited significant cytotoxicity towards cancer cells, they maintained a lower toxicity profile on normal cells, indicating a selective action .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC₅₀ (nM)TargetReference
Compound AAntitumor0.82PD-L1
Compound BImmunomodulatory<10T-cell activation
Compound CCytotoxicity15Cancer cell lines

Properties

IUPAC Name

1-[2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-9(18)11-7-10(8-17-12(11)16-6)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGNJHSEPUSTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one
Reactant of Route 2
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1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one
Reactant of Route 3
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1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one

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